molecular formula C28H28N2O5S B2946178 ethyl 2-(2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 850905-68-9

ethyl 2-(2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2946178
CAS No.: 850905-68-9
M. Wt: 504.6
InChI Key: LAKIJOGXJIVOFV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a dihydroisoquinoline moiety. The molecule includes a benzyl-substituted tetrahydroisoquinoline ring linked via an acetamido bridge to the thiophene scaffold.

The synthesis of such compounds typically involves multi-step reactions, including cyclization, amide coupling, and functional group modifications. For example, analogous thiophene derivatives are synthesized via condensation reactions, as seen in related studies .

Properties

IUPAC Name

ethyl 2-[[2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O5S/c1-2-34-28(33)25-21-11-7-13-23(21)36-26(25)29-24(31)17-35-22-12-6-10-20-19(22)14-15-30(27(20)32)16-18-8-4-3-5-9-18/h3-6,8-10,12H,2,7,11,13-17H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKIJOGXJIVOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

Ethyl 2-(2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic molecule that may exhibit various biological activities due to its structural components. The presence of a tetrahydroisoquinoline moiety suggests potential neuroactive properties, as many isoquinoline derivatives are known for their pharmacological effects.

1. Anticancer Activity

Compounds containing thiophene and isoquinoline derivatives have been studied for their anticancer properties. Research indicates that modifications in these structures can lead to enhanced cytotoxicity against various cancer cell lines. For example, derivatives of tetrahydroisoquinoline have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

2. Neuroactivity

Isoquinoline derivatives are often associated with neuroprotective effects. Studies have demonstrated that certain compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress. This suggests that this compound could potentially influence neurological pathways.

3. Anti-inflammatory Properties

Many compounds similar to the one have been investigated for their anti-inflammatory effects. The cyclopentathiophene structure may contribute to this activity by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies

  • Antitumor Activity : A study on a related compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity.
  • Neuroprotective Effects : Research involving tetrahydroisoquinoline derivatives revealed that they could reduce neuroinflammation and improve cognitive functions in animal models of neurodegeneration.
  • Anti-inflammatory Mechanisms : A derivative was shown to downregulate TNF-alpha and IL-6 production in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

Data Table

Biological ActivityCompound TypeReference Study
AnticancerTetrahydroisoquinoline derivativesStudy on MCF-7 and MDA-MB-231 cells
NeuroprotectiveIsoquinoline derivativesAnimal model study
Anti-inflammatoryCyclopentathiophene derivativesMacrophage cytokine production study

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Below is a comparative analysis of key analogues:

Key Observations

Synthetic Routes :

  • The compound likely requires advanced coupling strategies, similar to the Petasis reaction used for compound 6o or thioureido group incorporation via isothiocyanate condensation .
  • Lower yields (e.g., 22% for 6o) highlight challenges in functionalizing bulky thiophene scaffolds .

Biological Relevance: Thioureido-substituted analogues exhibit antifungal and antibacterial properties , suggesting that the acetamido group in the target compound may confer analogous bioactivity. The tetrahydroisoquinoline moiety could enhance binding to neurological targets, as isoquinoline derivatives are known for CNS activity.

Solubility and Reactivity: Ethoxycarbonyl groups (common in all compounds) improve solubility in polar solvents, aligning with principles of organic chemistry polarity .

Data Tables

Table 2: Physicochemical Properties of Selected Analogues

Compound Name Molecular Weight LogP (Predicted) Key Functional Groups
Target Compound ~550 g/mol ~3.5 (estimated) Acetamido, benzyl, ethoxycarbonyl
Compound 6o 390.14 g/mol 2.8 4-Hydroxyphenyl, ethoxycarbonyl
Thioureido Derivative 358.4 g/mol 3.1 Phenylthioureido

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